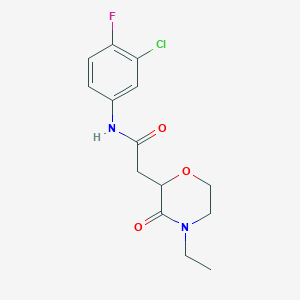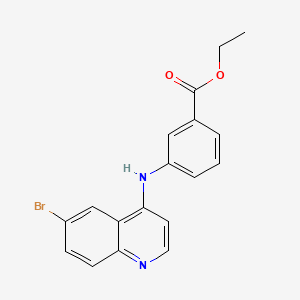
1-(3,4-Dichlorophenyl)-3-(3-imidazol-1-ylpropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dichlorophenyl)-3-(3-imidazol-1-ylpropyl)urea is a synthetic organic compound characterized by the presence of a dichlorophenyl group and an imidazolylpropyl moiety linked through a urea functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-3-(3-imidazol-1-ylpropyl)urea typically involves the following steps:
-
Formation of the Imidazolylpropyl Intermediate:
- Starting with 3-chloropropylamine, the compound is reacted with imidazole in the presence of a base such as potassium carbonate to form 3-(imidazol-1-yl)propylamine.
- Reaction conditions: Solvent (e.g., ethanol), temperature (reflux), and reaction time (several hours).
-
Coupling with Dichlorophenyl Isocyanate:
- The intermediate 3-(imidazol-1-yl)propylamine is then reacted with 3,4-dichlorophenyl isocyanate to form the final product.
- Reaction conditions: Solvent (e.g., dichloromethane), temperature (room temperature to mild heating), and reaction time (overnight).
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3,4-Dichlorophenyl)-3-(3-imidazol-1-ylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under strong oxidizing conditions.
Reduction: The urea group can be reduced to amines under specific conditions.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized imidazole derivatives.
Reduction: Amines derived from the reduction of the urea group.
Substitution: Substituted dichlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dichlorophenyl)-3-(3-imidazol-1-ylpropyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(3-imidazol-1-ylpropyl)urea depends on its specific application:
Enzyme Inhibition: The compound may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.
Molecular Targets and Pathways:
Enzymes: Potential targets include proteases and kinases.
Receptors: Possible interactions with G-protein coupled receptors or ion channels.
Vergleich Mit ähnlichen Verbindungen
1-(3,4-Dichlorophenyl)-3-(3-pyridylpropyl)urea: Similar structure but with a pyridyl group instead of an imidazolyl group.
1-(3,4-Dichlorophenyl)-3-(3-piperidinylpropyl)urea: Contains a piperidinyl group, offering different pharmacological properties.
Uniqueness: 1-(3,4-Dichlorophenyl)-3-(3-imidazol-1-ylpropyl)urea is unique due to the presence of the imidazole ring, which can confer specific binding properties and biological activities not seen in its analogs.
This compound’s distinct structure and versatile reactivity make it a valuable subject of study in various scientific disciplines.
Eigenschaften
Molekularformel |
C13H14Cl2N4O |
|---|---|
Molekulargewicht |
313.18 g/mol |
IUPAC-Name |
1-(3,4-dichlorophenyl)-3-(3-imidazol-1-ylpropyl)urea |
InChI |
InChI=1S/C13H14Cl2N4O/c14-11-3-2-10(8-12(11)15)18-13(20)17-4-1-6-19-7-5-16-9-19/h2-3,5,7-9H,1,4,6H2,(H2,17,18,20) |
InChI-Schlüssel |
QUXVNMUEEBVBFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1NC(=O)NCCCN2C=CN=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5-((2E)-3-(2-furyl)prop-2-enylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12122535.png)


![Carbamic acid, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-, phenylmethyl ester](/img/structure/B12122554.png)

![1-(Pyrrolidin-1-yl)-2-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]propan-1-one](/img/structure/B12122566.png)

![2-[(Cyclopropylmethyl)amino]-2-methylpropan-1-ol](/img/structure/B12122577.png)

![4-methyl-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B12122587.png)


![2-bromo-N-[4-(fluoromethyl)benzyl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B12122616.png)
